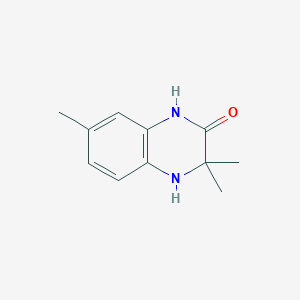
4-ホルミル-2-メチルフェニルボロン酸
概要
説明
4-Formyl-2-methylphenylboronic acid (4F2MPA) is a boronic acid derivative that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that has a melting point of 180-182 °C and a boiling point of 434 °C. It is soluble in water, ethanol, and methanol, and is relatively stable under normal laboratory conditions. 4F2MPA has been used extensively in organic synthesis, as a catalyst in various reactions, and in the preparation of polymers materials. It has also been used in the study of biochemical and physiological processes.
科学的研究の応用
センシングアプリケーション
ボロン酸は、"4-ホルミル-2-メチルフェニルボロン酸" を含め、シスジオールとの相互作用により、センシングアプリケーションに使用できます。ボロン酸は、特定の分析物に対する選択性を向上させるセンサー分子の構成要素となりえます .
構造と振動解析
ホルミル置換フェニルボロン酸の構造と振動モードを調べるために、研究が行われています。 "4-ホルミル-2-メチルフェニルボロン酸" は、同様の研究で使用して、その配座、振動、電子、分子特性を理解することができます .
不斉合成
この化合物は、不斉合成プロセスで使用できます。例えば、軸不斉ビアリールホスホネートの調製のための反応物となりえます。これは、ヘリカルキラルポリキノキサリンホスフィンおよびポリホスフィンコポリマーを有するパラジウム錯体を用いて合成されます .
Safety and Hazards
将来の方向性
Boronic acids and their derivatives, including 4-Formyl-2-methylphenylboronic acid, are valuable building blocks in organic synthesis. Their use in Suzuki–Miyaura coupling and other carbon–carbon bond forming reactions is well-established . Future research may focus on developing new reactions involving these compounds, as well as improving the efficiency and selectivity of existing reactions.
作用機序
Target of Action
4-Formyl-2-methylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the transition metal catalysts, such as palladium, which are used in the Suzuki-Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, where the boron atom in the compound transfers a formally nucleophilic organic group to the palladium catalyst . This process is part of the overall Suzuki-Miyaura reaction mechanism, which also involves the oxidative addition of formally electrophilic organic groups to the palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura reaction is a key biochemical pathway that is affected by 4-Formyl-2-methylphenylboronic acid. This reaction is a widely-used method for forming carbon-carbon bonds, and it is known for its mild reaction conditions and tolerance of various functional groups . The reaction can be used to synthesize a wide range of organic compounds, including biologically active molecules .
Result of Action
The primary result of the action of 4-Formyl-2-methylphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules .
Action Environment
The action of 4-Formyl-2-methylphenylboronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction is typically carried out in an aqueous environment, and the reaction conditions can be adjusted to optimize the yield of the desired product . Additionally, the stability of the compound can be affected by factors such as temperature and pH .
特性
IUPAC Name |
(4-formyl-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHODDYPZMCLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438832 | |
| Record name | 4-FORMYL-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156428-81-8 | |
| Record name | 4-FORMYL-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Formyl-2-methylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




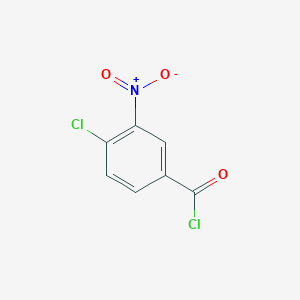
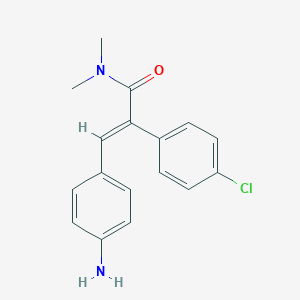

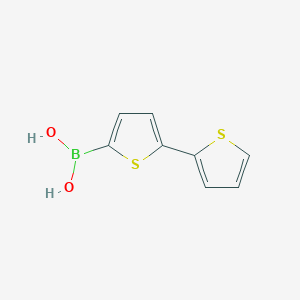
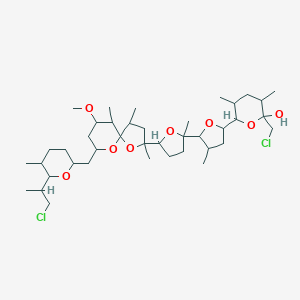
![3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B142504.png)

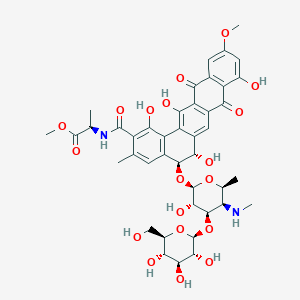

![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)

![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)
